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Introduction

Cefaclor is a second-generation oral cephalosporin antibiotic with a broad spectrum of activity
against various bacterial pathogens. Its efficacy and pharmacokinetic profile are intrinsically
linked to its unique molecular architecture and inherent chemical properties. This technical
guide provides an in-depth exploration of the molecular structure and physicochemical
characteristics of Cefaclor, intended to serve as a valuable resource for researchers,
scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure

Cefaclor, with the IUPAC name (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyllamino]-3-chloro-8-
0x0-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, possesses a bicyclic cephem
nucleus, which is characteristic of cephalosporin antibiotics.[1] The molecular formula for the
anhydrous form is C1sH14CIN3Oa4S.[1] It is often supplied as a monohydrate, with the formula
C15H14CIN304S-H20.[2][3]

The core structure consists of a dihydrothiazine ring fused to a (-lactam ring. Key structural
features that dictate its biological activity and chemical properties include:

¢ [-Lactam Ring: This four-membered ring is the pharmacophore responsible for the
antibacterial activity of Cefaclor. Its inherent ring strain makes it susceptible to nucleophilic
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attack by penicillin-binding proteins (PBPs) in bacterial cell walls, leading to the inhibition of
cell wall synthesis.

e Acylamino Side Chain at C-7: The (R)-2-amino-2-phenylacetylamino side chain influences
the antibacterial spectrum and potency of the antibiotic.

o Substituent at C-3: The chlorine atom at the C-3 position enhances the stability of the
molecule against some B-lactamases and modulates its pharmacokinetic properties.

The crystalline form of Cefaclor is often a dihydrate.[4] Its solid-state chemistry has been
elucidated, revealing specific bond lengths, angles, and conformations that are typical for
cephalosporins.[4]

Chemical Properties

The chemical properties of Cefaclor are crucial for its formulation, stability, and in vivo
behavior. A summary of its key quantitative properties is presented in the table below.
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Property

Value

Source

Molecular Formula

C15H14CIN30O4S (anhydrous)

[1]

C15H14CIN304S-H20

(monohydrate)

[2](3]

Molecular Weight

367.81 g/mol (anhydrous)

[1]

385.82 g/mol (monohydrate)

[21(5](6]1[7]

Melting Point 327 °C [1]

Slightly soluble in water.
N Practically insoluble in

Solubility
methanol, ethanol, chloroform,
and benzene.

pKa (Strongest Acidic) 3.03 [7]

pKa (Strongest Basic) 7.23 [7]

CAS Number

53994-73-3 (anhydrous)

[1]

70356-03-5 (monohydrate)

[7]

Experimental Protocols

This section details the methodologies for determining the key chemical properties of Cefaclor.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. A standard method for

determining the melting point of a crystalline solid like Cefaclor involves the following steps:

o Sample Preparation: A small amount of the finely powdered Cefaclor is packed into a

capillary tube, which is sealed at one end.

o Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The

capillary tube containing the sample is placed in the apparatus.
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e Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as it
approaches the expected melting point.

e Observation: The temperature at which the first drop of liquid appears (the onset of melting)
and the temperature at which the entire solid has turned into a clear liquid (the completion of
melting) are recorded. This range represents the melting point of the substance. For a pure
compound, this range is typically narrow.

Solubility Determination

The solubility of Cefaclor can be determined using various methods. One detailed approach
involves the determination of the solubility parameter by measuring the mole fraction solubility
in different solvent blends.

» Solvent Preparation: A series of solvent blends with varying polarities are prepared. For
example, mixtures of water and propylene glycol in different ratios can be used.

» Equilibration: An excess amount of Cefaclor is added to each solvent blend in a sealed
container. The mixtures are then agitated at a constant temperature (e.g., 25 °C) for a
sufficient period to ensure equilibrium is reached.

o Sample Analysis: After equilibration, the undissolved solid is removed by filtration or
centrifugation. The concentration of Cefaclor in the supernatant is then determined using a
suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or
UV-Vis spectrophotometry.

o Calculation: The mole fraction solubility is calculated for each solvent blend. The solubility
parameter of Cefaclor is then estimated from the peak of the mole fraction solubility versus
the solvent blend solubility parameter plot.

pKa Determination

The acid dissociation constants (pKa) of Cefaclor, which has both acidic (carboxylic acid) and
basic (amino group) functionalities, can be determined experimentally using potentiometric
titration or spectrophotometry.[8]

Potentiometric Titration:
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e Solution Preparation: A known concentration of Cefaclor is dissolved in a suitable solvent,
typically water or a co-solvent system.

« Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCI) and
a strong base (e.g., NaOH).

» pH Measurement: The pH of the solution is monitored continuously throughout the titration
using a calibrated pH meter.

o Data Analysis: The pKa values are determined from the titration curve by identifying the pH
at the half-equivalence points.

Spectrophotometry:

o Buffer Preparation: A series of buffer solutions with a range of known pH values are
prepared.

e Sample Preparation: A constant concentration of Cefaclor is added to each buffer solution.
o UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded.

o Data Analysis: The absorbance at a specific wavelength, where the protonated and
deprotonated forms of Cefaclor have different molar absorptivities, is plotted against the pH.
The pKa value can then be determined from the resulting sigmoidal curve.[9]

Crystal Structure Analysis

The three-dimensional arrangement of atoms in the Cefaclor dihydrate crystal has been
determined by single-crystal X-ray diffraction.[4]

o Crystal Growth: Single crystals of Cefaclor dihydrate suitable for X-ray diffraction are grown
from a supersaturated solution.

o Data Collection: A selected crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The diffraction pattern is recorded using a detector.

e Structure Solution and Refinement: The collected diffraction data is used to solve the crystal
structure, which involves determining the positions of the atoms within the unit cell.
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Computational methods, such as direct methods or Patterson methods, are employed. The
initial structural model is then refined to obtain the final, accurate crystal structure.[4] Density
Functional Theory with dispersion correction (DFT-D) calculations can also be used to
complement and refine the experimental data.[10]

Visualization of Cefaclor's Structural-Property
Relationships

The following diagram illustrates the relationship between the core chemical structure of
Cefaclor and its key chemical and physical properties.
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Cefaclor's Structure-Property Relationship

This technical guide has provided a detailed overview of the molecular structure and key

chemical properties of Cefaclor. Understanding these fundamental aspects is paramount for

the rational design of new derivatives, the development of stable and effective formulations,

and the interpretation of its biological activity. The experimental protocols outlined herein offer a
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practical framework for the characterization of Cefaclor and related compounds in a research
and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b601260?utm_src=pdf-body
https://www.benchchem.com/product/b601260?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Cefaclor
https://precision.fda.gov/ginas/app/ui/substances/467a6a40-3db0-4e1b-b2f5-c9d01cbc4ee2
https://www.drugs.com/pro/cefaclor.html
https://pubmed.ncbi.nlm.nih.gov/2308894/
https://pubmed.ncbi.nlm.nih.gov/2308894/
https://www.selleckchem.com/products/Cefaclor-(Ceclor).html
https://pubchem.ncbi.nlm.nih.gov/compound/Cefaclor-Monohydrate
https://pubchem.ncbi.nlm.nih.gov/compound/Cefaclor-Monohydrate
https://go.drugbank.com/salts/DBSALT001804
https://pubmed.ncbi.nlm.nih.gov/27898325/
https://pubmed.ncbi.nlm.nih.gov/27898325/
https://www.scielo.br/j/qn/a/Fbqy3mkqrwLfHyGqkt5tZhD/?lang=en
https://pubmed.ncbi.nlm.nih.gov/24192164/
https://pubmed.ncbi.nlm.nih.gov/24192164/
https://www.benchchem.com/product/b601260#cefaclor-molecular-structure-and-chemical-properties
https://www.benchchem.com/product/b601260#cefaclor-molecular-structure-and-chemical-properties
https://www.benchchem.com/product/b601260#cefaclor-molecular-structure-and-chemical-properties
https://www.benchchem.com/product/b601260#cefaclor-molecular-structure-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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